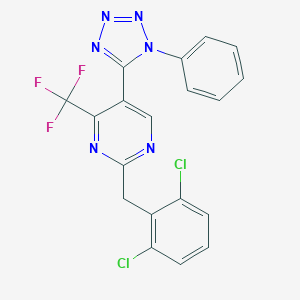
2-Amino-4-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile (also known as TAK-659) is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in treating various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. BTK is known to play a crucial role in the survival and proliferation of B-cells, making it an attractive target for cancer therapy.
Mecanismo De Acción
TAK-659 exerts its anti-cancer effects by selectively inhibiting BTK, which is a key component of the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, which are often dysregulated in cancer. By inhibiting BTK, TAK-659 disrupts this pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. TAK-659 has also been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of central nervous system (CNS) malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. In addition, TAK-659 has demonstrated significant anti-tumor activity in preclinical models, making it a promising candidate for further development. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Preclinical studies have shown that TAK-659 can enhance the activity of these therapies, potentially leading to improved outcomes for cancer patients. Another potential direction is the development of TAK-659 for the treatment of CNS malignancies, where it has shown promising activity in preclinical models. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of TAK-659 in cancer patients.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-fluoro-3-nitrobenzoic acid with 2-amino-4-methoxypyridine in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions to ultimately yield TAK-659 in high purity. The synthesis of TAK-659 has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of cancer, where it has demonstrated significant anti-tumor activity. It has been shown to inhibit the growth and survival of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. In addition, TAK-659 has been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
Nombre del producto |
2-Amino-4-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile |
|---|---|
Fórmula molecular |
C14H9FN4O |
Peso molecular |
268.25 g/mol |
Nombre IUPAC |
2-amino-4-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H9FN4O/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19) |
Clave InChI |
KHVNYTUZWPEALR-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)F)C#N |
SMILES canónico |
COC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214856.png)
![2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214857.png)
![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214860.png)
![Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214862.png)
![1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B214863.png)
![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)
![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)



![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)